8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazinoindole structure, which incorporates a fluorine atom at the 8th position. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the reaction of 3-amino-5H-8-fluoro-1,2,4-triazine with various alkyl or acyl compounds . The reaction conditions often include refluxing in glacial acetic acid or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . The molecular pathways involved include the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1,2,4-triazino[5,6-b]indole: A related compound with similar structural features but lacking the fluorine atom.
3-Substituted Amino-9H-7-fluoroimidazo[3,2-b][1,2,4]triazino[5,6-b]indole: Another fluorinated derivative with potential anti-inflammatory properties.
Uniqueness: The presence of the fluorine atom at the 8th position in 8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H6FN5 |
---|---|
Molekulargewicht |
203.18 g/mol |
IUPAC-Name |
8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C9H6FN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15) |
InChI-Schlüssel |
GSWVNQVSYSAEIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C3=C(N2)N=C(N=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.